![molecular formula C7H5BrN2 B1523716 5-Bromo-2-methylnicotinonitrile CAS No. 956276-47-4](/img/structure/B1523716.png)
5-Bromo-2-methylnicotinonitrile
Overview
Description
5-Bromo-2-methylnicotinonitrile is a chemical compound with the molecular formula C7H5BrN2 . It has a molecular weight of 197.03 . It is a solid substance stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-methylnicotinonitrile is 1S/C7H5BrN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,1H3 . The InChI key is CMZODOCHMREYBB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Bromo-2-methylnicotinonitrile has a molecular weight of 197.03200 . It is a solid substance stored at room temperature in an inert atmosphere .Scientific Research Applications
Application in the Synthesis of Nevirapine
Scientific Field
Medicinal Chemistry, specifically the synthesis of pharmaceuticals for the treatment of HIV/AIDS .
Summary of the Application
5-Bromo-2-methylnicotinonitrile is used as a building block in the synthesis of nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-infected patients . Nevirapine is one of the preferred first-line combination drug therapies recommended by the World Health Organization .
Methods of Application or Experimental Procedures
The synthesis involves a continuous approach, starting with the reaction of isopropylidenemalononitrile to produce 2-bromo-4-methylnicotinonitrile .
Results or Outcomes
The continuous synthesis approach has the potential to enable lower cost production of nevirapine as well as other value-added structures that contain complex pyridines . This could facilitate regulatory implementation of the overall process and help meet the high demand for nevirapine .
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-methylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZODOCHMREYBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682496 | |
Record name | 5-Bromo-2-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methylnicotinonitrile | |
CAS RN |
956276-47-4 | |
Record name | 5-Bromo-2-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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